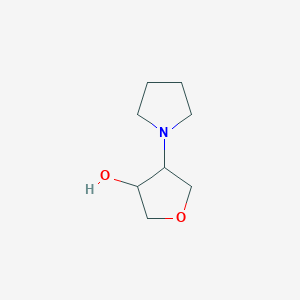
4-(Pyrrolidin-1-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)oxolan-3-ol, also known as Proline-based Oxazolidinone (POX), is a chiral ligand that has been widely used in asymmetric catalysis. POX has a unique structure that allows it to selectively bind to a variety of metal catalysts. This has made it a popular choice for chemists looking to create enantioselective reactions. In
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor, which shares a pyrrolidine structure, were examined in rats, dogs, and humans. This study provides valuable insights into how such compounds are processed in the body, which is crucial for understanding their therapeutic potential and safety profiles (Sharma et al., 2012).
Pharmacological Activity
Pyrrolidine derivatives have been synthesized and evaluated for their cognitive enhancement properties, suggesting their potential application in treating cognitive disorders. This includes their ability to reverse amnesia induced by scopolamine, highlighting their potential use in memory impairment treatments (Pinza et al., 1993).
Obesity and Metabolic Effects
Some pyrrolidine-2-one derivatives, acting as α2-adrenoceptor antagonists, have shown potential in reducing body weight and peritoneal adipose tissue in rats with diet-induced obesity. These findings point towards the use of pyrrolidine derivatives in developing obesity treatments (Dudek et al., 2016).
Alzheimer's Disease Treatment
N-benzyl pyrrolidine derivatives have been explored for Alzheimer's disease treatment, showing promising enzyme inhibition against cholinesterases and BACE-1, and improvement in cognitive dysfunction in animal models. This indicates the potential role of pyrrolidine derivatives in developing multifunctional treatment strategies for Alzheimer's disease (Choubey et al., 2020).
Compulsive Food Consumption
Research into the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the potential therapeutic targets for binge eating and possibly other eating disorders with a compulsive component, using pyrrolidine derivatives as antagonists (Piccoli et al., 2012).
Safety and Hazards
Direcciones Futuras
The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .
Propiedades
IUPAC Name |
4-pyrrolidin-1-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)

